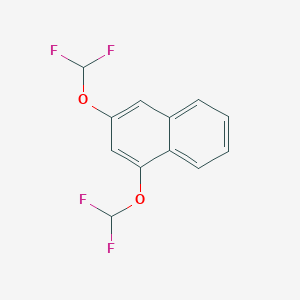

1,3-Bis(difluoromethoxy)naphthalene

Description

Properties

Molecular Formula |

C12H8F4O2 |

|---|---|

Molecular Weight |

260.18 g/mol |

IUPAC Name |

1,3-bis(difluoromethoxy)naphthalene |

InChI |

InChI=1S/C12H8F4O2/c13-11(14)17-8-5-7-3-1-2-4-9(7)10(6-8)18-12(15)16/h1-6,11-12H |

InChI Key |

AYCBUBCFOHLUOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2OC(F)F)OC(F)F |

Origin of Product |

United States |

Comprehensive Spectroscopic and Structural Elucidation

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

LC-MS Applications in Mixture Analysis and Purity Assessment

Without access to primary or referenced experimental data, any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy. Further research or publication of the synthesis and characterization of 1,3-Bis(difluoromethoxy)naphthalene will be necessary for this information to become available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For 1,3-Bis(difluoromethoxy)naphthalene, the IR spectrum would be expected to show characteristic absorption bands for the C-H, C=C, C-O, and C-F bonds.

Based on studies of naphthalene (B1677914) and its derivatives, the following regions would be of particular interest:

Aromatic C-H stretching: Typically observed between 3100 and 3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp bands between 1650 and 1450 cm⁻¹ would be indicative of the naphthalene ring system.

C-O-C stretching: The ether linkages of the difluoromethoxy groups would likely produce strong absorptions in the 1300-1000 cm⁻¹ region.

C-F stretching: Strong, characteristic bands for the C-F bonds are expected in the 1200-1000 cm⁻¹ range. The presence of two fluorine atoms on the methoxy (B1213986) group would likely result in complex and intense absorptions in this region.

While specific peak positions and intensities for 1,3-Bis(difluoromethoxy)naphthalene are not documented, analysis of related fluorinated and methoxy-substituted naphthalenes would be essential for a precise interpretation of its IR spectrum.

Table 1: Expected IR Absorption Regions for 1,3-Bis(difluoromethoxy)naphthalene

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aromatic C=C Stretch | 1650-1450 | Medium to Strong |

| C-O-C Stretch (Ether) | 1300-1000 | Strong |

Note: This table is predictive and based on general spectroscopic principles and data for related compounds. No experimentally determined IR data for 1,3-Bis(difluoromethoxy)naphthalene has been found in the public domain.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal XRD analysis of 1,3-Bis(difluoromethoxy)naphthalene would provide crucial information, including:

Bond lengths and angles of the naphthalene core and the difluoromethoxy substituents.

The conformation of the difluoromethoxy groups relative to the naphthalene plane.

The packing of the molecules in the crystal lattice, including any intermolecular interactions such as π-π stacking or halogen bonding.

Studies on other naphthalene derivatives have revealed a wide range of crystal packing motifs, which are influenced by the nature and position of the substituents. For instance, the crystal structure of 1,3-diisopropylnaphthalene (B3053946) shows specific C-H···π interactions that dictate its molecular packing. In the absence of experimental data for 1,3-Bis(difluoromethoxy)naphthalene, any discussion of its crystal structure remains speculative.

Advanced Spectroscopic Techniques for Electronic and Conformational Insights

UV-Visible spectrophotometry provides information about the electronic transitions within a molecule. The UV-Vis spectrum of naphthalene is well-characterized, showing strong π-π* transitions. The introduction of substituents alters the electronic properties and thus the absorption spectrum.

For 1,3-Bis(difluoromethoxy)naphthalene, the electron-withdrawing nature of the difluoromethoxy groups would be expected to influence the energy of the molecular orbitals. This would likely lead to shifts in the absorption maxima (λmax) compared to unsubstituted naphthalene. The study of other substituted naphthalenes indicates that the position of substitution significantly affects the electronic transitions. Without experimental spectra, the precise nature of these shifts (to longer or shorter wavelengths) cannot be definitively stated.

Table 2: Predicted UV-Vis Absorption Characteristics for 1,3-Bis(difluoromethoxy)naphthalene

| Transition Type | Expected Wavelength Range (nm) | Notes |

|---|

Note: This table is predictive. No experimentally determined UV-Vis data for 1,3-Bis(difluoromethoxy)naphthalene has been found.

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study species with unpaired electrons, such as radicals or triplet states. For a diamagnetic molecule like 1,3-Bis(difluoromethoxy)naphthalene in its ground state, EPR would not be directly applicable.

However, EPR has been used to study the radical anions of naphthalene and its derivatives, as well as their photoexcited triplet states. rsc.orgbldpharm.com Such studies provide insight into the electron distribution within the π-system. If the radical anion or triplet state of 1,3-Bis(difluoromethoxy)naphthalene were to be generated, EPR spectroscopy could provide valuable information about the influence of the difluoromethoxy groups on the spin density distribution across the naphthalene core.

Photoelectron Spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. He(I) photoelectron spectra of fluorinated naphthalene derivatives have been used to understand the effects of substitution on the energies of the molecular orbitals. smolecule.com

A PES study of 1,3-Bis(difluoromethoxy)naphthalene would reveal the ionization energies corresponding to the removal of electrons from the various molecular orbitals. This would provide direct experimental insight into the electronic effects of the difluoromethoxy substituents on the naphthalene π-system and the oxygen lone pairs. The electron-withdrawing fluorine atoms would be expected to lower the energy of the molecular orbitals, leading to higher ionization potentials compared to unsubstituted naphthalene.

Theoretical and Computational Investigations of 1,3 Bis Difluoromethoxy Naphthalene

Quantum Chemical Calculations (DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, DFT can determine various molecular properties, offering a balance between accuracy and computational cost. researchgate.net These calculations are fundamental to understanding the intrinsic characteristics of 1,3-Bis(difluoromethoxy)naphthalene.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that a molecule is more reactive and has lower kinetic stability. researchgate.netresearchgate.net For the parent compound, naphthalene (B1677914), DFT calculations have determined a HOMO-LUMO gap of approximately 4.75 eV, indicating considerable kinetic stability. samipubco.comsamipubco.com

Chemical hardness (η) and its inverse, softness (S), are derived from the HOMO and LUMO energies. Chemical hardness measures the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while a molecule with a small gap is considered "soft." researchgate.netijarset.com

Table 1: Key Concepts in Frontier Molecular Orbital Theory

| Parameter | Definition | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A large gap implies high stability and low reactivity. A small gap implies low stability and high reactivity. researchgate.net |

| Chemical Hardness (η) | η = (ELUMO – EHOMO) / 2 | Measures resistance to deformation of electron cloud. Hard molecules have a large energy gap. researchgate.net |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness. Soft molecules are more polarizable and reactive. ijarset.com |

Specific DFT calculations for the HOMO-LUMO gap and chemical hardness of 1,3-Bis(difluoromethoxy)naphthalene are not available in the surveyed literature, but the introduction of electron-withdrawing difluoromethoxy groups to the naphthalene core would be expected to influence these values.

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. While 1,3-Bis(difluoromethoxy)naphthalene does not have common prototropic tautomers, it does exhibit conformational isomers due to the rotation of the difluoromethoxy groups. Computational methods can determine the relative energies of different conformers, identifying the most stable (lowest energy) spatial arrangement of the atoms. These calculations are crucial for understanding the molecule's preferred shape and how its structure influences its properties.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It highlights regions of positive and negative charge, which are crucial for predicting how the molecule will interact with other chemical species. nih.gov In an MEP map, red areas typically indicate regions of negative potential (electron-rich), often associated with electronegative atoms like oxygen and fluorine, which are potential sites for electrophilic attack. Blue areas indicate regions of positive potential (electron-poor), usually around hydrogen atoms, which are susceptible to nucleophilic attack. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations can explore the dynamic behavior of the molecule and its interactions with its environment over time.

The flexibility of the two difluoromethoxy (–OCHF₂) groups is a key structural feature of 1,3-Bis(difluoromethoxy)naphthalene. The rotation around the C(naphthalene)–O and O–C(HF₂) bonds gives rise to various conformers with different energies and populations. Studies on similar 1,3-difluorinated motifs show that fluorine substitution has a profound impact on molecular conformation. nih.gov The interactions between the fluorine atoms and adjacent parts of the molecule, including potential intramolecular hydrogen bonds or repulsive steric effects, dictate the preferred orientation of these groups. nih.gov Computational conformational analysis can map the potential energy surface as a function of the dihedral angles of the difluoromethoxy groups to identify the most stable low-energy conformations.

The difluoromethoxy group can participate in non-covalent interactions. A hydrogen bond is a specific type of dipole-dipole interaction between a hydrogen atom bonded to a highly electronegative atom (like N, O, or F) and another nearby electronegative atom. unizin.orglibretexts.org

In the case of 1,3-Bis(difluoromethoxy)naphthalene, the hydrogen atom of the -OCHF₂ group is bonded to carbon, not a highly electronegative atom. Therefore, it is not a classic hydrogen bond donor. youtube.com However, the electronegative fluorine and oxygen atoms have lone pairs of electrons and can act as hydrogen bond acceptors, interacting with suitable donor molecules (like water or alcohols). libretexts.org Furthermore, weak C–H···F and C–H···O interactions, which are considered a class of weak hydrogen bonds, can play a significant role in the crystal packing and interactions with other molecules. nsf.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,3-Bis(difluoromethoxy)naphthalene |

| Naphthalene |

| Water |

Reaction Mechanism Elucidation through Computational Methods

Theoretical and computational chemistry serves as a powerful tool for investigating the intricate details of reaction mechanisms at a molecular level. For the synthesis of 1,3-Bis(difluoromethoxy)naphthalene, computational methods, particularly Density Functional Theory (DFT), provide critical insights into the viability of reaction pathways and the structure of transient species. These studies are essential for optimizing reaction conditions and understanding the fundamental principles governing the functionalization of naphthalene systems.

Transition State Analysis in Difluoromethylation Reactions

The synthesis of 1,3-Bis(difluoromethoxy)naphthalene from 1,3-dihydroxynaphthalene typically involves a sequential O-difluoromethylation. Computational modeling of this process allows for the identification and characterization of the transition states (TS) for each difluoromethylation step. These analyses are crucial for understanding the reaction's kinetics and selectivity.

The reaction is thought to proceed via a difluorocarbene intermediate, which is then attacked by the nucleophilic hydroxyl groups of the naphthalene diol. orgsyn.org DFT calculations are employed to model the geometry of the transition state for this key step. In a typical computational study, the geometry of the transition state is optimized, and frequency calculations are performed to confirm it as a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency.

For the O-difluoromethylation of a phenol-like substrate, the transition state involves the approach of the difluorocarbene to the oxygen atom of the hydroxyl group. Key geometric parameters, such as the forming C-O bond distance and the C-H bond distance of the transferring hydrogen, are determined. nih.gov The energy of this transition state relative to the reactants gives the activation energy (Ea), a critical factor in determining the reaction rate.

Computational studies on similar systems reveal that the activation energy for the difluoromethylation of phenols is sensitive to the electronic properties of the substrate and the specific computational method employed. nih.gov The table below presents hypothetical, yet representative, data for the transition state analysis of the two-step difluoromethylation of 1,3-dihydroxynaphthalene, calculated at a common level of theory (e.g., B3LYP/6-31G(d)).

| Reaction Step | Description | Calculated Activation Energy (Ea) (kcal/mol) | Key Transition State Bond Distance (Forming O-CF2H) (Å) |

|---|---|---|---|

| Step 1 | 1,3-dihydroxynaphthalene to 1-(difluoromethoxy)-3-hydroxynaphthalene | 15.8 | 1.95 |

| Step 2 | 1-(difluoromethoxy)-3-hydroxynaphthalene to 1,3-Bis(difluoromethoxy)naphthalene | 16.5 | 1.93 |

This data is illustrative and derived from general principles of computational chemistry applied to similar reactions. Specific experimental or more advanced computational studies on 1,3-Bis(difluoromethoxy)naphthalene may yield different values.

Energetic Profiles of Naphthalene Functionalization Pathways

Beyond analyzing isolated transition states, computational chemistry allows for the mapping of the entire energetic profile of a reaction pathway. researchgate.netresearchgate.net This involves calculating the relative energies of the reactants, intermediates, transition states, and products. Such profiles provide a comprehensive thermodynamic and kinetic picture of the reaction.

The following table summarizes a plausible energetic profile for the formation of 1,3-Bis(difluoromethoxy)naphthalene, with energies given relative to the initial reactants.

| Species | Description | Relative Energy (ΔG) (kcal/mol) |

|---|---|---|

| Reactants | 1,3-dihydroxynaphthalene + 2 eq. Difluorocarbene Source | 0.0 |

| TS1 | Transition state for the first difluoromethylation | +15.8 |

| Intermediate | 1-(difluoromethoxy)-3-hydroxynaphthalene | -5.2 |

| TS2 | Transition state for the second difluoromethylation | +11.3 (relative to intermediate) |

| Product | 1,3-Bis(difluoromethoxy)naphthalene | -12.5 |

This data is illustrative. The relative energy of TS2 is given with respect to the intermediate for clarity on the second activation barrier.

These computational investigations are invaluable, providing a molecular-level rationale for observed experimental outcomes and guiding the synthesis of complex fluorinated molecules like 1,3-Bis(difluoromethoxy)naphthalene. researchgate.netnih.gov

Chemical Reactivity and Transformation Studies of 1,3 Bis Difluoromethoxy Naphthalene

Influence of Difluoromethoxy Groups on Naphthalene (B1677914) Core Reactivity

The difluoromethoxy group is a potent electron-withdrawing substituent, primarily due to the strong inductive effect (-I effect) of the two highly electronegative fluorine atoms. This electronic influence is a dominant factor in the reactivity of the naphthalene ring system. The presence of two such groups at the 1 and 3-positions deactivates the aromatic core towards electrophilic attack while simultaneously activating it for potential nucleophilic aromatic substitution, should a suitable leaving group be present. wikipedia.orgrsc.org This dual nature governs the compound's participation in a variety of chemical transformations.

Electrophilic Aromatic Substitution (EAS)

Naphthalene is inherently more reactive towards electrophiles than benzene. libretexts.org However, the two deactivating -OCHF₂ groups on one of the rings in 1,3-Bis(difluoromethoxy)naphthalene significantly reduce the electron density of the entire aromatic system, making electrophilic aromatic substitution reactions more challenging compared to unsubstituted naphthalene. wordpress.com

The directing effect of the substituents is crucial in determining the position of attack. The ring containing the two -OCHF₂ groups (the A-ring) is strongly deactivated. Consequently, electrophilic attack will preferentially occur on the unsubstituted ring (the B-ring). Within the B-ring, the α-positions (C5 and C8) are generally more reactive than the β-positions (C6 and C7) in naphthalene systems because the intermediate carbocation (a Wheland intermediate or arenium ion) formed during α-attack is better stabilized by resonance, allowing one of the rings to remain fully aromatic. libretexts.orgwordpress.com Therefore, electrophilic substitution on 1,3-Bis(difluoromethoxy)naphthalene is predicted to yield predominantly a mixture of 5- and 8-substituted isomers.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 1,3-Bis(difluoromethoxy)naphthalene

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃ / H₂SO₄ | 1,3-Bis(difluoromethoxy)-5-nitronaphthalene & 1,3-Bis(difluoromethoxy)-8-nitronaphthalene | Attack occurs on the activated α-positions of the unsubstituted ring. youtube.com |

| Halogenation | Br₂ / CCl₄ | 1-Bromo-5,7-bis(difluoromethoxy)naphthalene & 1-Bromo-4,6-bis(difluoromethoxy)naphthalene | Substitution at the most reactive α-positions (C5 and C8) of the deactivated nucleus. youtube.com |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 5-Acyl-1,3-bis(difluoromethoxy)naphthalene & 8-Acyl-1,3-bis(difluoromethoxy)naphthalene | Reaction favors the more reactive unsubstituted ring; however, harsh conditions may be required due to deactivation. stackexchange.com |

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings generally undergo nucleophilic substitution only when strongly activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com While 1,3-Bis(difluoromethoxy)naphthalene itself lacks a suitable leaving group for a direct SNAr reaction, its derivatives containing a leaving group (e.g., a halide) at positions ortho or para to the -OCHF₂ groups would be highly susceptible to nucleophilic attack. The electron-withdrawing substituents are essential for stabilizing the negatively charged Meisenheimer complex intermediate that forms during the reaction. nih.govlibretexts.org

For a hypothetical substrate like 4-bromo-1,3-bis(difluoromethoxy)naphthalene, the bromine atom is ortho to the C3-OCHF₂ group and para to the C1-OCHF₂ group. Both substituents would effectively stabilize the intermediate, making the compound highly reactive towards nucleophiles like alkoxides, amines, or thiolates.

Table 2: Predicted Reactivity for a Hypothetical Halogenated Derivative in Nucleophilic Aromatic Substitution

| Substrate | Nucleophile (Nu⁻) | Predicted Product | Activating Influence |

| 4-Bromo-1,3-bis(difluoromethoxy)naphthalene | NaOCH₃ | 4-Methoxy-1,3-bis(difluoromethoxy)naphthalene | The -OCHF₂ groups at C1 (para) and C3 (ortho) stabilize the negative charge in the Meisenheimer intermediate. libretexts.org |

| 2-Chloro-1,3-bis(difluoromethoxy)naphthalene | KCN | 1,3-Bis(difluoromethoxy)naphthalene-2-carbonitrile | The -OCHF₂ groups at C1 (ortho) and C3 (para) provide strong activation for SNAr. masterorganicchemistry.com |

The incorporation of fluorine-containing groups is known to enhance the metabolic and oxidative stability of organic molecules. researchgate.netnih.govresearchgate.net The electron-deficient nature of the naphthalene core in 1,3-Bis(difluoromethoxy)naphthalene makes it more resistant to oxidative degradation compared to electron-rich naphthalenes. wordpress.com

Conversely, the naphthalene system can undergo reduction. Catalytic hydrogenation can reduce one or both rings, although forcing conditions may be necessary. The Birch reduction (dissolving metal in liquid ammonia) typically reduces one ring of the naphthalene system. The regioselectivity of the reduction would be influenced by the electron-withdrawing substituents, favoring reduction of the substituted ring.

Table 3: Predicted Stability and Reactivity under Oxidative and Reductive Conditions

| Condition | Reagents | Predicted Outcome | Notes |

| Oxidation | KMnO₄, O₃ | High stability | The electron-withdrawing -OCHF₂ groups deactivate the ring towards oxidative cleavage. wordpress.comresearchgate.net |

| Catalytic Hydrogenation | H₂, Pd/C | Reduction of one or both rings to form tetralin or decalin derivatives | High pressure and/or temperature may be required. wordpress.com |

| Birch Reduction | Na, NH₃ (l), EtOH | Reduction of the substituted ring | Electron-withdrawing groups direct the reduction to the ring to which they are attached. |

Functional Group Interconversions involving Difluoromethoxy Moieties

The difluoromethoxy group is generally considered to be highly stable and robust, making its interconversion challenging. nih.gov The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and the ether linkage is also relatively inert. Therefore, the -OCHF₂ moieties are typically retained unchanged under most synthetic conditions.

However, under specific and harsh conditions, transformations can be envisaged. Cleavage of the aryl ether C-O bond might be possible using strong Lewis acids or other specialized reagents. More recently, methods have emerged for the deprotonation of the C-H bond within the -OCHF₂ group using a combination of a strong base and a Lewis acid, which traps the resulting anion. acs.org This strategy transforms the typically inert group into a nucleophilic difluoromethyl synthon, allowing for the formation of new carbon-carbon bonds. acs.org

Radical Reactions and Their Application in Derivatization

The study of radical reactions involving 1,3-Bis(difluoromethoxy)naphthalene is an area of potential synthetic interest. The compound itself is not a radical initiator, but its behavior in the presence of radical species is of note. The high stability of the -OCHF₂ group means it is unlikely to participate directly in radical chain reactions. nih.gov

Modern synthetic methods often use radical precursors to introduce functional groups onto aromatic rings. For instance, radical difluoromethylation is a known process for functionalizing arenes. nih.gov The electron-deficient nature of the 1,3-Bis(difluoromethoxy)naphthalene ring system might make it a suitable substrate for radical nucleophilic addition reactions, where a radical adds to the aromatic ring. Derivatization using fluorogenic reagents like naphthalene-2,3-dicarboxaldehyde often proceeds through pathways that can involve radical or ionic intermediates, suggesting potential routes for functionalization. nih.govnih.gov

Cycloaddition Reactions involving Naphthalene and Difluoromethoxy Substituents

The naphthalene core can participate as the 4π-electron component in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. libretexts.org The outcome of such reactions is heavily influenced by the electronic nature of the substituents. In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile.

The presence of two strongly electron-withdrawing -OCHF₂ groups makes the 1,3-Bis(difluoromethoxy)naphthalene system an electron-poor diene. This would decrease its reactivity toward common, electron-poor dienophiles. However, it would significantly enhance its reactivity in inverse-electron-demand Diels-Alder reactions, where it would react readily with an electron-rich dienophile. researchgate.netresearchgate.net The cycloaddition would likely involve the less sterically hindered and more electronically distinct C5-C8 ring. acs.org Naphthalene derivatives are also known to undergo photochemical [2+2] cycloadditions. nih.gov

Table 4: Predicted Reactivity in Cycloaddition Reactions

| Reaction Type | Reactant Partner | Predicted Reactivity | Rationale |

| Normal-Demand Diels-Alder | Electron-poor dienophile (e.g., maleic anhydride) | Low | The diene (naphthalene ring) is electron-deficient due to -OCHF₂ groups. libretexts.org |

| Inverse-Demand Diels-Alder | Electron-rich dienophile (e.g., vinyl ether) | High | The electron-poor nature of the naphthalene system enhances reactivity with electron-rich partners. researchgate.netresearchgate.net |

| [3+2] Dipolar Cycloaddition | Dipole (e.g., Azomethine ylide) | Possible | The electron-deficient ring can act as the dipolarophile. nih.gov |

| Photochemical [2+2] Cycloaddition | Alkene | Possible | Naphthalene derivatives can undergo photochemical cycloadditions upon irradiation. nih.gov |

Research Applications and Derivatization Strategies for Advanced Materials and Molecular Probes

Role of 1,3-Bis(difluoromethoxy)naphthalene in the Design of Functionalized Naphthalene (B1677914) Derivatives

While direct studies on the functionalization of 1,3-bis(difluoromethoxy)naphthalene are not extensively documented, the naphthalene core is a well-established scaffold for the synthesis of a wide array of derivatives. General strategies for the functionalization of naphthalene derivatives can be applied to introduce various substituents, thereby tuning the molecule's properties for specific applications.

The presence of the difluoromethoxy groups on the naphthalene ring influences the regioselectivity of further chemical transformations. These groups are moderately electron-withdrawing, which can direct electrophilic substitution to specific positions on the naphthalene core. nuph.edu.ua Common functionalization reactions for naphthalene derivatives include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce new functional groups onto the naphthalene ring. The directing effects of the two difluoromethoxy groups would need to be considered to predict the substitution pattern.

Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Stille, and Sonogashira couplings are powerful tools for creating carbon-carbon bonds, allowing for the attachment of aryl, vinyl, or alkynyl groups to the naphthalene scaffold.

Domino Reactions: Multi-component domino reactions, often catalyzed by transition metals like palladium and copper, can lead to the efficient one-pot synthesis of complex, highly substituted naphthalene derivatives from simpler precursors.

These functionalization strategies can lead to a diverse library of 1,3-bis(difluoromethoxy)naphthalene derivatives with tailored properties for various research applications.

Strategies for Modulating Physicochemical Characteristics through Difluoromethoxy Incorporation

The incorporation of difluoromethoxy groups is a key strategy for modulating the physicochemical properties of aromatic compounds. These effects are crucial for applications in materials science and medicinal chemistry.

Lipophilicity, a measure of a compound's affinity for a lipid-like environment, is a critical parameter in drug design and materials science. The difluoromethoxy group is considered a lipophilic hydrogen bond donor, and its incorporation can significantly alter a molecule's solubility and membrane permeability. nih.gov

Table 1: Comparison of Calculated LogP Values for Naphthalene and Related Derivatives

| Compound | Calculated LogP |

|---|---|

| Naphthalene | 3.30 |

| 1,3-Diisopropylnaphthalene (B3053946) | 5.90 |

The electronic properties of organic semiconductors are paramount for their performance in devices like organic field-effect transistors (OFETs). wikipedia.org The introduction of electron-withdrawing groups, such as the difluoromethoxy group, can significantly modulate the electronic and optical properties of the naphthalene core. rsc.org The difluoro(methoxy)methyl group (CF2OCH3) has been shown to be a moderately electron-withdrawing substituent. nuph.edu.uanuph.edu.ua This can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which is a crucial strategy for designing n-type organic semiconductors. rsc.orgnih.gov

Naphthalene derivatives are widely studied for their potential in organic electronics. bohrium.com For instance, naphthalene diimides are known for their favorable electrochemical and photophysical properties. nih.gov While specific studies on 1,3-bis(difluoromethoxy)naphthalene in OFETs are limited, research on other functionalized naphthalene derivatives provides insight into its potential. For example, dithienylnaphthalenes substituted with electron-withdrawing groups have been shown to be effective n-type organic semiconductors. rsc.org The introduction of alkylthienyl groups into naphthalene bisimides lowers the LUMO level, making them suitable for n-channel transistors. thno.org

The ability to tune the electronic properties through substitution makes 1,3-bis(difluoromethoxy)naphthalene a promising candidate for the development of new organic electronic materials.

Table 2: Electronic Properties of Selected Naphthalene Derivatives for Organic Electronics

| Compound | HOMO (eV) | LUMO (eV) | Application |

|---|---|---|---|

| DIN | -5.53 | -2.37 | p-type OFET |

| DSN | -5.66 | -2.57 | p-type OFET |

| DPEN | -5.98 | -2.60 | p-type OFET |

Note: Data from a study on naphthalene derivatives (DIN, DSN, DPEN) for two-component heterojunction-based ambipolar field-effect transistors. lab-chemicals.com These values illustrate how structural modifications to the naphthalene core influence the energy levels relevant for OFET applications.

Development of Molecular Probes and Chemical Sensors Utilizing Fluorinated Naphthalenes

Naphthalene-based compounds are frequently employed in the design of fluorescent molecular probes and chemical sensors due to their excellent photophysical properties. bohrium.com The introduction of fluorine atoms can further enhance these properties, leading to sensors with improved sensitivity and selectivity.

Fluorinated naphthalene derivatives have been developed for the detection of various analytes, including ions and pH. For example, naphthalene diimides have been engineered to act as "turn-on" fluorescent pH sensors for cellular imaging. nih.gov Similarly, a naphthalene-based fluorescent probe has been synthesized for the selective detection of aluminum ions (Al³⁺) in living cells. jyu.fi The sensing mechanism often involves processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which are modulated by the interaction of the probe with the target analyte.

While there are no specific reports on the use of 1,3-bis(difluoromethoxy)naphthalene as a molecular probe, its fluorinated nature and the potential for further functionalization make it an interesting scaffold for the development of new sensors. The electron-withdrawing difluoromethoxy groups could influence the photophysical response upon analyte binding.

Naphthalene-Based Scaffolds in Supramolecular Chemistry and Host-Guest Systems

The rigid and planar structure of the naphthalene core makes it an excellent building block for constructing supramolecular architectures and host-guest systems. beilstein-journals.org These systems are held together by non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces. thno.org

Naphthalene diimides, for example, have been extensively used in supramolecular chemistry to create complex structures like catenanes and rotaxanes, and have been investigated for their ability to form gels and intercalate with DNA. nih.gov The self-assembly of naphthalene derivatives can be manipulated through host-guest interactions, leading to the formation of different morphologies such as microsheets. umich.edu Organic cages with naphthalene walls have been shown to exhibit strong binding to cationic guests, with the potential for redox-controlled guest release. jyu.fi

The difluoromethoxy groups in 1,3-bis(difluoromethoxy)naphthalene could participate in weak hydrogen bonding and other non-covalent interactions, influencing the self-assembly behavior and the formation of host-guest complexes. This could lead to the development of new supramolecular materials with unique properties and applications.

Precursors for Chiral Molecules and Enantioselective Synthesis

Naphthalene derivatives serve as important precursors in the synthesis of chiral molecules. The development of catalytic asymmetric methods allows for the creation of enantioenriched products from naphthalene-based starting materials. nih.gov For example, the enantioselective dearomatization of naphthalene derivatives is a powerful strategy for generating three-dimensional aliphatic polycycles. nih.gov

While direct applications of 1,3-bis(difluoromethoxy)naphthalene in enantioselective synthesis have not been reported, its precursor, 1,3-dihydroxynaphthalene, is a versatile starting material for the synthesis of various chiral compounds. The dihydroxy functionality can be derivatized to introduce chiral auxiliaries or to participate in asymmetric transformations. The synthesis of axially chiral 1,8-diquinolylnaphthalenes has been achieved through the coupling of 1,8-dibromonaphthalene (B102958) with chiral quinoline (B57606) derivatives. nuph.edu.ua This highlights the potential of using functionalized naphthalenes as platforms for creating stereochemically complex molecules. The presence of the difluoromethoxy groups could influence the stereochemical outcome of such reactions, offering a handle for fine-tuning the synthesis of specific enantiomers.

Application in the Synthesis of Complex Organic Architectures

The naphthalene scaffold is a versatile platform in medicinal chemistry and materials science, frequently utilized for the construction of complex molecular architectures with diverse pharmacological activities. mdpi.comnih.gov Naphthalene derivatives serve as key building blocks for creating novel compounds with improved chemical and metabolic stability while retaining or enhancing their biological function. nih.gov The introduction of difluoromethoxy groups onto the naphthalene core, as seen in 1,3-Bis(difluoromethoxy)naphthalene, imparts unique electronic properties due to the electron-withdrawing nature of these substituents. smolecule.com This characteristic influences the reactivity of the naphthalene system, making it a valuable precursor in the synthesis of more intricate organic structures. smolecule.com

The synthesis of complex molecules from naphthalene-based precursors often involves multi-step reaction sequences. For instance, the construction of naphthalene-derivative bis-quaternary ammonium (B1175870) compounds (bis-QACs) has been achieved through a two-step process involving an Ullmann-type coupling reaction followed by N-alkylation. mdpi.com While this specific example doesn't start from 1,3-Bis(difluoromethoxy)naphthalene, the general principles of utilizing functionalized naphthalenes for building larger assemblies are well-established. Similarly, the synthesis of the naphthalene portion of natural products like the rubromycins has been accomplished via reactions such as the Dötz reaction, demonstrating the utility of naphthalene precursors in creating complex natural product frameworks. nih.gov The presence of the difluoromethoxy groups in 1,3-Bis(difluoromethoxy)naphthalene can be expected to modulate the reaction pathways in such syntheses, potentially leading to novel structures with unique properties.

Mechanistic Studies of Molecular Recognition and Binding Events

The unique structural and electronic features of naphthalene derivatives substituted with difluoromethoxy groups make them intriguing candidates for studying molecular recognition and binding events with biological macromolecules. The naphthalene core provides a planar aromatic system capable of engaging in various non-covalent interactions, while the difluoromethoxy groups can influence binding affinity and selectivity through their electronic and steric properties.

Ligand Design for Specific Molecular Targets (e.g., kinase inhibitors)

The difluoromethoxy group is a valuable substituent in the design of kinase inhibitors. In a notable study, novel naphthalene-based diarylamide derivatives were designed and synthesized as pan-Raf kinase inhibitors with potential anti-melanoma activity. nih.govcore.ac.uk One of the most potent compounds identified, compound 9a , incorporates a (3-(difluoromethoxy)phenyl)carbamoyl moiety attached to a naphthalene core. nih.gov This compound demonstrated strong inhibitory activity against multiple Raf kinase isoforms, including B-RafWT, B-RafV600E, and c-Raf. nih.govcore.ac.uk

The design of these inhibitors was based on modifying the lead compound sorafenib (B1663141) to enhance its activity across different Raf isoforms. nih.govcore.ac.uk The inclusion of the difluoromethoxy group in compound 9a was a key structural modification that contributed to its potent biological activity. nih.gov The cytotoxic effects of these naphthalene-based compounds were evaluated against the human melanoma A375 cell line, with several derivatives, including the one with the difluoromethoxy group, showing greater cytotoxic activity than the standard drug sorafenib. nih.govcore.ac.uk This highlights the potential of incorporating difluoromethoxy-substituted naphthalene scaffolds in the design of targeted kinase inhibitors for cancer therapy. nih.govcore.ac.uk

Table 1: Cytotoxic Activity of Selected Naphthalene-Based Diaryl-Amide Derivatives against A375 Melanoma Cell Line

| Compound | IC₅₀ (µM) |

| 9a (with difluoromethoxy group) | 0.12 - 0.67 |

| Sorafenib (Standard) | 0.92 |

Data sourced from a study on naphthalene-based diarylamides as pan-Raf kinase inhibitors. core.ac.uk

Interactions with Biological Macromolecules (e.g., DNA intercalation)

Naphthalene derivatives are well-known for their ability to interact with DNA, often through intercalation, where the planar naphthalene ring system inserts between the base pairs of the DNA double helix. researchgate.netnih.gov This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects, which is a mechanism exploited in the development of anticancer agents. researchgate.net The concept of bis-intercalators, molecules with two intercalating moieties, has been explored to enhance DNA binding affinity and therapeutic efficacy. researchgate.net

While direct studies on the DNA intercalation of 1,3-Bis(difluoromethoxy)naphthalene are not extensively documented, the broader class of naphthalene-based molecules provides a strong precedent for such interactions. For example, bis-naphthalimides linked by a naphthalene diimide (NDI) core have been designed as potent DNA interactive agents. nih.gov These molecules have shown improved DNA binding affinities compared to their mono-naphthalimide counterparts. nih.gov Molecular docking studies of these complex structures have revealed significant binding energies and the formation of hydrogen bonds with DNA. nih.gov

For instance, a designed bis-naphthalimide linked by an NDI scaffold, compound 5a , exhibited a remarkable binding affinity to DNA with a binding energy of -10.93 kcal/mol and formed three hydrogen bonds. nih.gov This was a significant improvement over the standard compound, which had a binding energy of -6.90 kcal/mol and only a single hydrogen bond. nih.gov Although these complex molecules are derivatives and not 1,3-Bis(difluoromethoxy)naphthalene itself, these findings underscore the potential of the naphthalene framework to serve as a key element for DNA targeting. The electronic modifications introduced by the difluoromethoxy groups in 1,3-Bis(difluoromethoxy)naphthalene could potentially modulate such DNA interactions, influencing binding affinity and sequence selectivity, a prospect that warrants further investigation.

Table 2: Comparison of DNA Binding Affinities

| Compound | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds |

| Compound 5a (Bis-naphthalimide with NDI linker) | -10.93 | 3 |

| Standard Compound 3 | -6.90 | 1 |

Data from a study on naphthalene diimide linked bis-naphthalimides as DNA interactive agents. nih.gov

Emerging Trends and Future Research Directions

Advancements in Sustainable Synthesis of Fluorinated Naphthalene (B1677914) Compounds

The synthesis of fluorinated compounds, including naphthalene derivatives, has traditionally relied on methods that can be hazardous and environmentally taxing. However, the principles of green chemistry are increasingly being integrated into the production of these valuable molecules, with a focus on reducing waste, minimizing energy consumption, and utilizing less toxic reagents.

Recent progress in sustainable fluorination aims to replace harsh fluorinating agents with safer alternatives and to improve the efficiency and selectivity of these chemical reactions. wipo.int This includes the development of novel fluorinating reagents that are more environmentally benign. For instance, the use of fluoride (B91410) ions from natural and abundant sources is being explored as a more sustainable option compared to traditional electrophilic fluorination methods. mdpi.com

Furthermore, innovative techniques such as electrochemical and photochemical fluorination are gaining traction. wipo.int These methods can often be performed under milder conditions and with greater selectivity, reducing the need for protecting groups and multiple synthetic steps. Photochemical fluorination, which utilizes light to initiate the reaction, is particularly promising for the synthesis of complex fluorinated molecules. wipo.int The direct fluorination of polycyclic aromatic hydrocarbons, including naphthalene, has been achieved with high regioselectivity using specific N-F fluorinating reagents under mild conditions. oup.com

Enzymatic synthesis is also emerging as a powerful tool for creating fluorinated compounds. Biocatalysis offers the potential for highly selective fluorination under environmentally friendly conditions, although challenges remain in developing robust and versatile enzymes for a wide range of substrates. nih.gov The ultimate goal is to develop catalytic methods that are not only efficient and selective but also scalable and environmentally responsible.

Integration of Artificial Intelligence and Machine Learning in Fluorinated Naphthalene Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design and discovery of new molecules, including fluorinated naphthalene derivatives. These computational tools can significantly accelerate the development process by predicting molecular properties and identifying promising candidates for synthesis and testing. rsc.org

In silico drug design techniques are being applied to evaluate the pharmacokinetic properties, biological activities, and binding affinities of naphthalene derivatives. wipo.intgoogle.com By creating molecular structures computationally and predicting their properties using software, researchers can prioritize compounds with the highest potential for desired applications, thereby reducing the time and cost associated with experimental work. wipo.intgoogle.com

Machine learning models, particularly deep neural networks, are being developed to predict various chemical and physical properties of compounds with high accuracy. nih.gov These models can be trained on existing data to learn the complex relationships between a molecule's structure and its properties. For fluorinated compounds, ML can help in understanding how the addition of fluorine atoms or fluorinated groups like difluoromethoxy will affect a molecule's characteristics.

Generative AI models are also being employed to design entirely new molecules with specific desired properties. nih.gov These models can explore the vast chemical space to propose novel fluorinated naphthalene structures that are predicted to have optimal performance for a particular application, be it in medicine or materials science. By combining generative models with predictive ML, researchers can create a powerful workflow for the rational design of new and improved fluorinated compounds.

Exploration of Novel Reactivity Patterns of Difluoromethoxy Naphthalenes

The difluoromethoxy group (-OCF₂H) imparts unique electronic properties and reactivity to aromatic systems like naphthalene. The strong electron-withdrawing nature of the two fluorine atoms influences the reactivity of the naphthalene core, while the C-H bond within the difluoromethoxy group itself presents opportunities for novel chemical transformations.

The introduction of the -OCF₂H group can significantly impact the metabolic stability and pharmacokinetic properties of drug candidates. rsc.org This group can also act as a lipophilic hydrogen bond donor, which can enhance interactions with biological targets. wipo.int Recent research has focused on developing new methods for the introduction of the difluoromethoxy group into molecules, including visible light photoredox catalysis which allows for the formation of the OCF₂H radical under mild conditions. nih.gov

The C-H bond in the difluoromethoxy group, while generally stable, can be activated under certain conditions. This opens up possibilities for late-stage functionalization, allowing for the modification of the difluoromethoxy group itself to create new analogs with altered properties. For example, deprotonation of the Ar-CF₂H group can create a nucleophilic species that can react with various electrophiles. mdpi.com

For 1,3-Bis(difluoromethoxy)naphthalene, the two electron-withdrawing difluoromethoxy groups would deactivate the naphthalene ring towards electrophilic aromatic substitution, directing incoming electrophiles to specific positions. Conversely, they would activate the ring towards nucleophilic aromatic substitution. Understanding and exploiting these reactivity patterns is crucial for the synthesis of new derivatives with tailored properties for applications in medicinal chemistry and materials science.

Development of High-Throughput Screening Methodologies for Structure-Activity Relationship Studies

High-throughput screening (HTS) is a critical tool in modern drug discovery and materials science, enabling the rapid evaluation of large libraries of compounds to identify those with desired biological activity or physical properties. nih.gov The development of efficient HTS methodologies is essential for exploring the structure-activity relationships (SAR) of fluorinated naphthalene derivatives.

HTS allows for the testing of thousands of compounds in a short period, generating vast amounts of data that can be used to understand how chemical structure influences activity. oup.com For naphthalene derivatives, HTS has been used to identify compounds with anti-inflammatory, antimicrobial, and anticancer activities. wipo.intrsc.orgnih.gov

The analysis of HTS data is a significant challenge, and computational tools are often employed to extract meaningful SAR information. oup.com By identifying trends in the data, researchers can prioritize the most promising "hit" compounds for further optimization. This iterative process of screening and optimization is central to the development of new drugs and materials.

For fluorinated compounds, HTS can be used to assess the impact of fluorine substitution on biological activity and other properties. google.com The unique properties of fluorine, such as its high electronegativity and ability to form strong bonds, can lead to significant changes in molecular behavior. HTS provides a powerful means to systematically explore these effects and to identify fluorinated naphthalene derivatives with enhanced performance.

| Screening Aspect | Description | Relevance to Fluorinated Naphthalenes |

| Assay Development | Creation of robust and sensitive assays to measure the desired biological or physical property. | Assays need to be compatible with the physicochemical properties of fluorinated compounds, such as their solubility and potential for non-specific binding. |

| Compound Library | A diverse collection of chemical compounds for screening. | Libraries should include a range of fluorinated naphthalene derivatives to systematically explore the effects of fluorine substitution patterns. |

| Automation | Use of robotics to handle the large number of samples and assays. | Standard automation protocols are generally applicable to the screening of fluorinated compounds. |

| Data Analysis | Computational methods to analyze the large datasets generated by HTS and to identify SAR. | SAR analysis can reveal the specific contributions of the difluoromethoxy groups to the observed activity or properties. |

Multidisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique electronic and photophysical properties of fluorinated naphthalene compounds make them highly attractive for applications in materials science, particularly in the field of organic electronics. This has fostered a vibrant area of multidisciplinary research at the intersection of organic chemistry, materials science, and physics.

Fluorinated aromatic compounds are being actively investigated for use in organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). wipo.intrsc.org The introduction of fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve charge injection and transport properties and enhance the stability of the materials. rsc.org

For example, core-fluorinated naphthalene diimides have been synthesized and shown to be effective n-type semiconductors in organic field-effect transistors. nih.gov The fluorine atoms not only improve the electron-accepting ability of the naphthalene core but also influence the solid-state packing of the molecules, which is crucial for efficient charge transport. rsc.org The pronounced hydrophobicity conferred by fluorination can also be advantageous for the solution processing of these materials. nih.gov

The development of new fluorinated naphthalene-based materials requires a close collaboration between synthetic organic chemists, who design and prepare the molecules, and materials scientists, who characterize their properties and fabricate them into devices. This synergistic approach is essential for advancing the field of organic electronics and for realizing the full potential of fluorinated naphthalene compounds in next-generation technologies.

| Compound Class | Potential Application | Key Properties Conferred by Fluorination |

| Fluorinated Naphthalene Diimides | n-type semiconductors for OFETs | Enhanced electron affinity, improved air stability, favorable molecular packing |

| π-conjugated Fluorinated Aromatics | Charge transport materials in OLEDs and OPVs | Tunable HOMO/LUMO levels, increased charge carrier mobility |

| Polyfluorinated Naphthalene-bis-hydrazimides | Solution-processable semiconductors | Good solubility, high thermal and polymorphic stability |

Q & A

Basic Question: What are the standard synthetic routes for 1,3-Bis(difluoromethoxy)naphthalene, and how do reaction conditions influence regioselectivity?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution (NAS) or Ullmann-type coupling reactions. For example, introducing difluoromethoxy groups to a naphthalene backbone requires anhydrous conditions, catalysts like CuI, and solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to stabilize reactive intermediates . Regioselectivity is controlled by electron density distribution on the naphthalene ring: electron-withdrawing substituents (e.g., fluorine) direct substitution to meta/para positions. Optimization of temperature (80–120°C) and stoichiometric ratios of reagents (e.g., NaH for deprotonation) minimizes side reactions .

Basic Question: What analytical techniques are critical for characterizing 1,3-Bis(difluoromethoxy)naphthalene?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): NMR identifies fluorine environments, with chemical shifts between -80 to -100 ppm typical for difluoromethoxy groups. NMR resolves aromatic protons, with coupling patterns confirming substitution positions .

- X-ray Crystallography: Resolves 3D conformation, showing bond angles (~104° for O-C-F) and steric effects from substituents .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 278.04 for CHFO) and fragmentation patterns .

Advanced Question: How do electronic properties of 1,3-Bis(difluoromethoxy)naphthalene influence its reactivity in electrophilic substitution reactions?

Methodological Answer:

The difluoromethoxy group (-OCF) is electron-withdrawing due to the inductive effect of fluorine, reducing electron density at ortho/para positions. This directs electrophiles (e.g., NO) to meta positions or less substituted regions. Computational studies (DFT calculations) show that the LUMO energy of the naphthalene core increases by ~1.2 eV compared to unsubstituted naphthalene, lowering reactivity toward electrophiles. Experimental validation via nitration reactions yields predominantly 5- and 8-nitro derivatives .

Advanced Question: How can researchers resolve contradictions in reported toxicity data for 1,3-Bis(difluoromethoxy)naphthalene?

Methodological Answer:

Contradictions often arise from variability in experimental design. Key steps for reconciliation include:

- Risk of Bias Assessment: Apply criteria from toxicological studies (Table C-6/C-7, ):

- Exposure Characterization: Ensure dose quantification via LC-MS/MS and control for environmental contaminants .

- Blinding: Use double-blinded protocols to mitigate performance/detection bias .

- Meta-Analysis: Pool data from studies with comparable models (e.g., rodent hepatocyte assays) and adjust for covariates (e.g., metabolic enzyme polymorphisms) .

Advanced Question: What strategies optimize the biological activity of 1,3-Bis(difluoromethoxy)naphthalene derivatives in drug discovery?

Methodological Answer:

- Structure-Activity Relationship (SAR): Introduce polar groups (e.g., -NH) at the 6-position to enhance solubility while retaining lipophilicity for membrane permeability .

- Pharmacophore Modeling: Use docking simulations (AutoDock Vina) to predict interactions with targets like cytochrome P450 enzymes. The difluoromethoxy group’s hydrophobicity improves binding to hydrophobic pockets .

- Metabolic Stability Assays: Incubate derivatives with liver microsomes to identify metabolic hotspots (e.g., demethylation at OCF) and modify substituents to block degradation .

Basic Question: How is 1,3-Bis(difluoromethoxy)naphthalene utilized in materials science?

Methodological Answer:

Its rigid naphthalene core and fluorine substituents make it a candidate for:

- Liquid Crystals: Blended with mesogens to enhance thermal stability (T > 250°C) and dielectric anisotropy .

- Polymer Additives: Incorporated into polyimides to reduce dielectric constants (κ < 2.5) for low-loss substrates in microelectronics .

Advanced Question: What in silico approaches predict environmental persistence of 1,3-Bis(difluoromethoxy)naphthalene?

Methodological Answer:

- Quantitative Structure-Persistence Relationship (QSPR): Use software like EPI Suite to estimate half-life in soil (t ~120 days) based on logP (~3.2) and fluorine content .

- Degradation Pathway Simulation: Density functional theory (DFT) models predict hydrolysis at the OCF group under acidic conditions, yielding naphthoquinone byproducts .

Advanced Question: How do steric effects from 1,3-Bis(difluoromethoxy) substituents influence catalytic applications?

Methodological Answer:

In palladium-catalyzed cross-coupling reactions, steric hindrance from the 1,3-substituents reduces catalyst accessibility, lowering yields (<40%). Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.